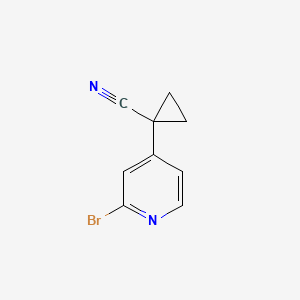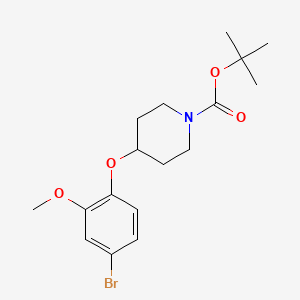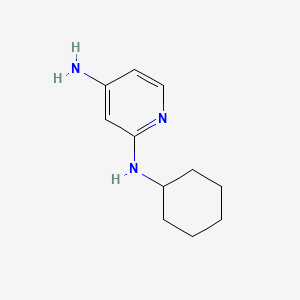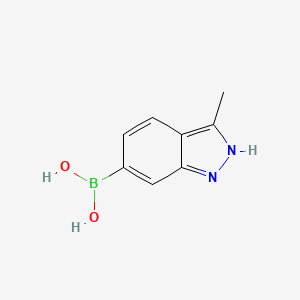
1-(2-Bromopyridin-4-YL)cyclopropanecarbonitrile
Descripción general
Descripción
“1-(2-Bromopyridin-4-YL)cyclopropanecarbonitrile” is a chemical compound with the CAS Number: 1279815-46-1. It has a molecular weight of 223.07 and its molecular formula is C9H7BrN2 . It appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7BrN2/c10-8-5-7(1-4-12-8)9(6-11)2-3-9/h1,4-5H,2-3H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It should be stored at room temperature . Unfortunately, no further physical or chemical properties like boiling point or solubility were found.Aplicaciones Científicas De Investigación
Cyclopropane Derivatives in Scientific Research
Cyclopropane derivatives, including compounds structurally related to "1-(2-Bromopyridin-4-yl)cyclopropanecarbonitrile," are of significant interest in scientific research due to their unique chemical properties and potential applications:
Oxyfunctionalization of Cyclopropane Derivatives : The activation of the CH2 group adjacent to cyclopropanes allows for the efficient synthesis of carbonylcyclopropanes. This process is crucial for creating compounds with high ring strain, enabling unique chemical reactions and facilitating the development of novel synthetic methodologies. The oxidation of cyclopropane-containing hydrocarbons into cyclopropylketones is a representative approach, employing powerful oxidants like ozone, dioxiranes, and transition metal-based catalytic systems (Sedenkova et al., 2018).
Cyclopropanation Reactions : Cyclopropane structures are integral to natural and biologically active products. [2+1]-type cyclopropanation reactions represent a key strategy for the synthesis of these compounds, offering a direct route to cyclopropane-containing molecules. This approach is categorized into several methods, including Michael-induced ring closure and the Simmons-Smith reaction, highlighting the versatility of cyclopropanation in synthesizing complex organic structures (Kamimura, 2014).
Safety and Hazards
The compound has been labeled with an exclamation mark pictogram, indicating that it may be a hazard to health. The hazard statement H302 suggests that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
1-(2-bromopyridin-4-yl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-5-7(1-4-12-8)9(6-11)2-3-9/h1,4-5H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLRZPZCPJJBTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC(=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole](/img/structure/B567519.png)

![4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B567523.png)

![6-Bromo[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B567526.png)

![Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B567530.png)
![1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione](/img/structure/B567532.png)

![3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B567534.png)


![Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B567539.png)
